molecular formula C18H15ClN2O2 B11335725 2-(4-chloro-3-methylphenoxy)-N-quinolin-8-ylacetamide

2-(4-chloro-3-methylphenoxy)-N-quinolin-8-ylacetamide

Cat. No.: B11335725
M. Wt: 326.8 g/mol
InChI Key: QLUMSWSJQPVUMX-UHFFFAOYSA-N
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Description

    is a chemical compound with the following structural formula:

    2-(4-chloro-3-methylphenoxy)-N-quinolin-8-ylacetamide: C19H15ClNO2\text{C}_{19}\text{H}_{15}\text{ClNO}_2C19​H15​ClNO2​

    .
  • It belongs to the class of acetohydrazides and features a quinoline ring system.
  • This compound has attracted attention due to its potential as an anticancer agent.
  • Preparation Methods

    • The synthetic route for this compound involves the reaction of 2-(4-chloro-3-methylphenoxy)acetic acid with quinoline-8-carbohydrazide.
    • The reaction proceeds under mild conditions, typically in a solvent like ethanol or dimethyl sulfoxide (DMSO).
    • The industrial production methods may vary, but the key steps involve condensation and subsequent cyclization.
  • Chemical Reactions Analysis

      Reactions: The compound can undergo various reactions, including

      Common Reagents and Conditions:

      Major Products: The specific products depend on the reaction conditions, but they may include derivatives with modified functional groups.

  • Scientific Research Applications

      Chemistry: This compound serves as a valuable intermediate for the synthesis of other bioactive molecules.

      Biology: Researchers explore its effects on cell growth, apoptosis, and gene expression.

      Medicine: Investigations focus on its potential as an anticancer drug.

      Industry: It may find applications in pharmaceuticals or agrochemicals.

  • Mechanism of Action

    • The compound likely exerts its effects through interactions with cellular targets.
    • Molecular Targets: These could include enzymes, receptors, or signaling pathways.

      Pathways Involved: Further studies are needed to elucidate the precise mechanisms.

  • Comparison with Similar Compounds

      Uniqueness: Its combination of the quinoline and acetohydrazide moieties sets it apart.

      Similar Compounds: While there are no direct analogs, related compounds with similar structural features include other quinoline derivatives and acetohydrazides.

    Remember that this compound’s potential applications and mechanisms are still subjects of ongoing research

    For additional references, you can explore the following sources:

    Properties

    Molecular Formula

    C18H15ClN2O2

    Molecular Weight

    326.8 g/mol

    IUPAC Name

    2-(4-chloro-3-methylphenoxy)-N-quinolin-8-ylacetamide

    InChI

    InChI=1S/C18H15ClN2O2/c1-12-10-14(7-8-15(12)19)23-11-17(22)21-16-6-2-4-13-5-3-9-20-18(13)16/h2-10H,11H2,1H3,(H,21,22)

    InChI Key

    QLUMSWSJQPVUMX-UHFFFAOYSA-N

    Canonical SMILES

    CC1=C(C=CC(=C1)OCC(=O)NC2=CC=CC3=C2N=CC=C3)Cl

    Origin of Product

    United States

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